molecular formula C5H10S B1266643 3-Methylthiolane CAS No. 4740-00-5

3-Methylthiolane

Cat. No.: B1266643
CAS No.: 4740-00-5
M. Wt: 102.2 g/mol
InChI Key: DLABLFPCTXRQMY-UHFFFAOYSA-N
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Description

3-Methylthiolane: is an organic compound with the molecular formula C5H10S 3-Methyltetrahydrothiophene or Thiophene, tetrahydro-3-methyl- . This compound is characterized by its sulfur-containing five-membered ring structure, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylthiolane can be synthesized through various methods. One common synthetic route involves the hydrogenation of 3-Methylthiophene using a ruthenium catalyst in the presence of hydrogen gas. The reaction is typically carried out in hexane at room temperature under high pressure .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-Methylthiophene . This process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiophene precursor.

    Substitution: It can undergo substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Methylthiolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have explored its role in biological systems, particularly in the context of sulfur metabolism.

    Medicine: Research has investigated its potential therapeutic effects, including its role in modulating biological pathways.

    Industry: It is used in the production of polymers, rubber, and pigments.

Mechanism of Action

The mechanism of action of 3-Methylthiolane involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, and its sulfur atom can participate in redox reactions. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

  • 3,4-Dimethylthiolane
  • 2-Methylthiolane
  • 1,2-Dithiolane
  • 2-Oxothiolane

Comparison: 3-Methylthiolane is unique due to its specific substitution pattern on the thiolane ring. This structural feature influences its reactivity and applications, distinguishing it from other thiolane derivatives .

Properties

IUPAC Name

3-methylthiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-5-2-3-6-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABLFPCTXRQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871097
Record name 3-Methylthiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4740-00-5
Record name Thiophene, tetrahydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylthiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylthiolane
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3-Methylthiolane
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3-Methylthiolane
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3-Methylthiolane
Reactant of Route 5
3-Methylthiolane
Reactant of Route 6
3-Methylthiolane

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